molecular formula C9H5BrO3 B1374301 4-Bromobenzofuran-2-carboxylic acid CAS No. 1369143-28-1

4-Bromobenzofuran-2-carboxylic acid

Cat. No.: B1374301
CAS No.: 1369143-28-1
M. Wt: 241.04 g/mol
InChI Key: AWHJIEGQJDBVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5BrO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.

Preparation Methods

The synthesis of 4-bromobenzofuran-2-carboxylic acid typically involves the bromination of benzofuran-2-carboxylic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the benzofuran ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

4-Bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

4-Bromobenzofuran-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Bromobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

4-bromo-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHJIEGQJDBVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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